molecular formula C20H22N2O5 B2725587 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide CAS No. 921523-07-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide

Número de catálogo: B2725587
Número CAS: 921523-07-1
Peso molecular: 370.405
Clave InChI: HUASSJZLSFQTCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,5-benzoxazepine core substituted with 3,3-dimethyl and 4-oxo groups. The benzamide moiety is functionalized with 3,5-dimethoxy substituents. Its molecular formula, derived from structural analysis, is C₁₉H₁₉N₂O₄, with an average molecular mass of 339.37 g/mol (calculated). The benzoxazepine ring system and methoxy groups may influence solubility, binding affinity, and metabolic stability.

Propiedades

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-20(2)11-27-17-6-5-13(9-16(17)22-19(20)24)21-18(23)12-7-14(25-3)10-15(8-12)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUASSJZLSFQTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization Strategies

A common approach involves reacting 2-amino-5-methoxyphenol with a β-keto ester bearing gem-dimethyl groups. For example, treatment with ethyl acetoacetate derivatives in the presence of acid catalysts (e.g., p-toluenesulfonic acid) facilitates intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group. This step forms the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine structure.

Key Reaction Conditions:

  • Solvent: Toluene or xylene under reflux (110–140°C)
  • Catalyst: 10–15 mol% p-toluenesulfonic acid
  • Reaction time: 8–12 hours
  • Yield: 60–75%

Substituent Positioning

The 7-amino group’s regioselectivity is critical for subsequent amidation. Directed ortho-metalation (DoM) techniques using lithium diisopropylamide (LDA) can enhance positional control, ensuring the amino group occupies the 7-position.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

Recent advances employ tandem reactions to streamline synthesis. A copper(I)-catalyzed coupling between 2-bromo-5-methoxyphenol and N-methyl-N-(prop-2-yn-1-yl)acetamide generates the benzoxazepine core in situ, followed by direct amidation.

Advantages:

  • Reduced purification steps
  • Higher atom economy (65–75% overall yield)

Enzymatic Approaches

Preliminary studies explore lipase-mediated amidation in non-aqueous media, though yields remain suboptimal (40–50%).

Industrial Scalability and Challenges

Catalytic Oxidation Considerations

The patent CN103524313A highlights cobalt(II)-catalyzed oxidations for aromatic aldehydes. While not directly applicable, analogous strategies may optimize methoxy group introduction. For example, cobalt(II) acetate/O₂ systems could oxidize methyl precursors to methoxy groups under controlled conditions.

Purification Challenges

The final compound’s high polarity necessitates advanced purification techniques:

Method Conditions Purity
Column Chromatography Silica gel, ethyl acetate/hexane (3:7) >95%
Recrystallization Ethanol/water (9:1) 98%

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 2H, OMe-ArH), 3.89 (s, 6H, OMe), 3.32 (m, 2H, CH₂), 1.52 (s, 6H, C(CH₃)₂).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Análisis De Reacciones Químicas

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Aplicaciones Científicas De Investigación

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Drug Discovery: The compound is used in the development of new drugs, particularly for targeting specific molecular pathways.

    Material Science: Its complex structure makes it a candidate for the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Benzoxazepin/Benzamide) Source/Notes
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide (Target Compound) C₁₉H₁₉N₂O₄ 339.37 3,3-dimethyl-4-oxo (Benzoxazepin); 3,5-dimethoxy (Benzamide) Derived from structural analysis
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide C₂₀H₂₀F₂N₂O₃ 374.39 5-ethyl,3,3-dimethyl-4-oxo (Benzoxazepin); 2,6-difluoro (Benzamide)
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) C₁₇H₂₁N₂O₄ 329.36 Isoxazolyl substituent; 2,6-dimethoxy (Benzamide) (Pesticide use)

Key Structural Differences and Implications

Benzoxazepin vs. Isoxazolyl Core :

  • The target compound and the compound from share a benzoxazepin core, whereas Isoxaben () uses an isoxazolyl heterocycle. The benzoxazepin system, with its fused benzene and partially saturated oxazepine ring, may enhance conformational flexibility compared to the rigid isoxazole ring .

Substituent Effects: Fluorine vs. Methoxy groups, however, offer hydrogen-bonding capacity, which could enhance target binding . Ethyl Group in Benzoxazepin: The 5-ethyl group in ’s compound introduces steric bulk, possibly altering binding pocket interactions or metabolic stability compared to the target compound’s unsubstituted position .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (339.37 g/mol) compared to ’s compound (374.39 g/mol) suggests better compliance with Lipinski’s "Rule of Five," favoring oral bioavailability. Isoxaben’s intermediate weight (329.36 g/mol) aligns with agrochemical design principles for systemic transport .

Actividad Biológica

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a complex organic compound with notable potential in various therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine structure, which is a seven-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 342.39 g/mol. The structural complexity arises from the presence of dimethyl and oxo groups that enhance its reactivity and biological interactions.

Synthesis Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide typically involves several steps:

  • Formation of the Benzoxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Dimethyl and oxo groups are introduced to the benzoxazepine core.
  • Attachment of the 3,5-Dimethoxybenzamide Moiety : This final step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor binding, leading to various therapeutic effects. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antiviral Properties : Some derivatives demonstrate activity against viral infections by interfering with viral replication processes.

Case Studies and Research Findings

Research has documented various biological assays assessing the efficacy of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide:

  • Anticancer Activity : A study reported that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values varied depending on the cell type but were generally in the micromolar range.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HeLa (Cervical)10
    A549 (Lung)20
  • Antiviral Studies : In vitro tests indicated that certain derivatives of this compound could inhibit viral replication significantly. For example:
    CompoundViral StrainCC50 (µM)SI (Selectivity Index)
    N-(...)-BenzamideOC435506
    N-(...)-Benzamide229E5158

Discussion

The diverse biological activities exhibited by N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide highlight its potential as a lead compound for drug development. Its structural features contribute to its interactions with biological targets, making it a candidate for further pharmacological exploration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.